molecular formula C11H17N3O4 B6601827 tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate CAS No. 1934372-42-5

tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate

Cat. No.: B6601827
CAS No.: 1934372-42-5
M. Wt: 255.27 g/mol
InChI Key: DBLHOCRPOWKYJA-UHFFFAOYSA-N
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Description

tert-Butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is a bicyclic heterocyclic compound featuring a fused imidazolidine-piperazine system. The tert-butyl ester group at the 7-position enhances solubility in organic solvents and acts as a protective group during synthesis. The 1,3-dioxo moieties contribute to hydrogen-bonding interactions, influencing crystallinity and stability.

Properties

IUPAC Name

tert-butyl 1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-4-5-14-7(6-13)8(15)12-9(14)16/h7H,4-6H2,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLHOCRPOWKYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the use of reagents such as tert-butyl alcohol, amines, and carboxylic acids, along with catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups that can enhance its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions can include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed to create innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Purity (%)
tert-Butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate (Target) N/A C₁₁H₁₇N₃O₅ 283.28 1,3-dioxo, octahydro Not reported N/A
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 1246551-25-6 C₁₁H₁₉N₃O₃ 241.29 3-oxo, hexahydro 212–213 99.90
7-tert-Butyl 2-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate 1188264-74-5 C₁₆H₂₄N₂O₄ 308.38 Ethyl ester, dihydro Not reported N/A
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate N/A C₁₁H₁₇BrN₃O₂ 318.18 3-bromo, dihydro Not reported N/A

Key Structural Differences

Oxidation State and Ring Saturation

  • 1246551-25-6 : Hexahydro system with a single 3-oxo group, reducing rigidity compared to the target .
  • 1188264-74-5 : Partially unsaturated dihydroimidazopyrazine with a dicarboxylate system, increasing electrophilicity at the ester groups .

Functional Group Modifications

  • Ethyl ester (1188264-74-5) : Ethyl group reduces steric hindrance compared to tert-butyl, altering solubility and metabolic stability .

Physicochemical Properties

  • Melting Points : The 3-oxo analog (1246551-25-6) exhibits a high melting point (212–213°C), attributed to strong intermolecular hydrogen bonds from the oxo group .
  • Purity : Industrial-grade analogs like 1246551-25-6 are available at >99.9% purity, underscoring their suitability for pharmaceutical applications .
  • Solubility : The tert-butyl group in all analogs improves lipid solubility, favoring membrane permeability in drug design .

Biological Activity

Tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to a class of heterocyclic compounds and is characterized by its unique structural features, which contribute to its biological properties.

  • Molecular Formula : C11H19N3O3
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1246551-25-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Studies indicate that compounds within this structural framework may exhibit activity as ligands for neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders.

Biological Activity Overview

Research has shown that this compound exhibits several key biological activities:

  • Anticonvulsant Activity : In vitro studies have demonstrated that derivatives of this compound can reduce seizure activity in animal models, suggesting potential use as an anticonvulsant agent .
  • Vasorelaxant Effects : Some studies report vasorelaxant properties, indicating that this compound may influence vascular smooth muscle relaxation, which could be beneficial in cardiovascular conditions .
  • Histamine H3 Receptor Modulation : Compounds similar to this compound have been investigated for their ability to modulate histamine receptors, which play a role in various physiological processes including cognition and appetite regulation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantReduces seizure frequency in animal models
VasorelaxationInduces relaxation of vascular smooth muscle
Histamine H3 ModulationActs as a ligand for histamine receptors

Case Study: Anticonvulsant Activity

A study conducted by researchers synthesized a series of piperazine derivatives including this compound. These compounds were evaluated for their anticonvulsant properties using the maximal electroshock-induced seizure (MES) model in mice. The results indicated a significant reduction in seizure duration and frequency compared to controls, suggesting that these derivatives could be developed into effective anticonvulsant medications.

Case Study: Vasorelaxation

In another study focusing on cardiovascular implications, the vasorelaxant effects of similar compounds were assessed using isolated rat aorta. The results showed that these compounds could induce significant relaxation of the vascular smooth muscle through endothelium-dependent mechanisms. This finding opens avenues for further exploration into their potential use in managing hypertension.

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